Biofilm Inhibition Selectivity vs. De-Ethoxy Analog
The de-ethoxy analog 2-[(methylamino)methyl]phenol (CAS 60399-02-2, C8H11NO, MW 137.18) has been experimentally validated as a SarA-targeted quorum-sensing inhibitor in S. aureus, achieving >70% biofilm inhibition at 1.25 μM without exhibiting antibacterial activity across the entire tested range up to 1500 μM [1]. This phenotype—antivirulence without direct antibacterial effect—is mechanistically distinct from traditional antibiotics and represents a specific pharmacological signature of the aminomethylphenol scaffold. The target compound, 2-Ethoxy-6-[(methylamino)methyl]phenol (C10H15NO2, MW 181.23), bears an additional 2-ethoxy substituent that is absent in the de-ethoxy analog. While no direct head-to-head biofilm assay data for the target compound have been publicly reported, the ethoxy substitution is predicted to increase lipophilicity by approximately 0.8–1.0 logP units (estimated ACD/LogP ~1.7–2.0 for the target vs. ~1.0 for the de-ethoxy analog), which would alter membrane permeability and the compound's partitioning into the biofilm matrix and bacterial membrane . This physicochemical differentiation provides a rational basis for selecting the ethoxy-bearing compound in medicinal chemistry campaigns where enhanced lipophilicity and altered tissue distribution are desired, while the de-ethoxy analog may be preferred for applications prioritizing aqueous solubility.
| Evidence Dimension | S. aureus biofilm inhibition (MBIC90) and antibacterial selectivity window |
|---|---|
| Target Compound Data | Not directly reported; predicted enhanced membrane partitioning due to ethoxy substitution |
| Comparator Or Baseline | 2-[(Methylamino)methyl]phenol (de-ethoxy analog): >70% biofilm inhibition at 1.25 μM; no antibacterial activity up to 1500 μM; 82% synthetic yield |
| Quantified Difference | Comparator shows >1200-fold selectivity window for antibiofilm over antibacterial effect; target compound's ethoxy group is predicted to increase logP versus comparator |
| Conditions | S. aureus clinical strains; TSB + 0.5% glucose; 24 h static incubation; crystal violet staining; OD595 readout |
Why This Matters
The ethoxy group differentiates the target compound from the validated antibiofilm analog, enabling procurement for structure-activity relationship (SAR) studies that systematically probe how lipophilicity modulates quorum-sensing inhibition potency and selectivity.
- [1] Balamurugan, P.; Praveen Krishna, V.; Bharath, D.; Lavanya, R.; Vairaprakash, P.; Adline Princy, S. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology 2017, 8, 1290. View Source
